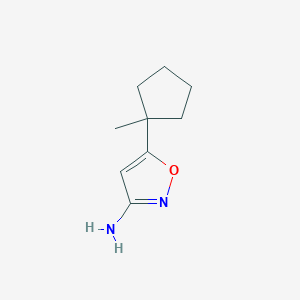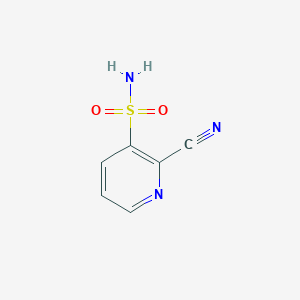
5-Bromo-4-methylpyridine-3-sulfonyl chloride
Overview
Description
5-Bromo-4-methylpyridine-3-sulfonyl chloride, also known as BMSC, is a chemical compound that is widely used in scientific experimentation. It has a molecular formula of C6H5BrClNO2S and a molecular weight of 270.53 g/mol .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-methylpyridine-3-sulfonyl chloride is 1S/C6H5BrClNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 . This code represents the molecular structure of the compound.Scientific Research Applications
Electrophilic Reactions in Organic Synthesis
5-Bromo-4-methylpyridine-3-sulfonyl chloride serves as a versatile intermediate in organic synthesis, particularly in electrophilic reactions. For example, it can undergo electrophilic cyclization and addition reactions with various reagents, such as sulfuryl chloride and bromine. These reactions can lead to the formation of bifunctionalized compounds, including sulfonylated allenecarboxylates and dihydrofuran derivatives, which are valuable in synthesizing complex organic molecules (Ivanov, Parushev, & Christov, 2014).
Synthesis of Heterocyclic Compounds
This chemical is instrumental in the synthesis of heterocyclic compounds, such as thiophene derivatives. It reacts with various nucleophiles including ammonia and hydrazine, leading to the formation of sulfonamides and sulfonyl azides. These reactions are critical for the development of compounds with potential applications in materials science and pharmaceuticals (Obafemi, 1982).
Nucleoside Modification
In the field of nucleoside chemistry, 5-Bromo-4-methylpyridine-3-sulfonyl chloride is used for selective sulfonylation of nucleosides, such as 8-bromoadenosine derivatives. This selective sulfonylation leads to the synthesis of novel cyclonucleosides, which are of interest for their unique structural properties and potential biological activities (Ikehara & Kaneko, 1970).
Synthesis of Pyridine Derivatives
It is also used in the preparation of pyridine derivatives, which are crucial in various fields, including pharmaceuticals and agrochemicals. The versatility of 5-Bromo-4-methylpyridine-3-sulfonyl chloride allows for the synthesis of a wide range of functionalized pyridines through reactions with different electrophiles, providing a valuable toolkit for synthetic chemists (Song et al., 2004).
properties
IUPAC Name |
5-bromo-4-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-5(7)2-9-3-6(4)12(8,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEBBAHRQOOUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1380293.png)






